molecular formula C11H17FN2O B7120678 N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide

N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide

Cat. No.: B7120678
M. Wt: 212.26 g/mol
InChI Key: WBGUKRJBXOHTBL-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound that features a unique combination of a cyclopentene ring, a fluoroazetidine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O/c12-10-7-14(8-10)11(15)13-6-5-9-3-1-2-4-9/h3,10H,1-2,4-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGUKRJBXOHTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CCNC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentene and azetidine intermediates. One common approach is the cycloaddition reaction to form the cyclopentene ring, followed by the introduction of the fluoro group via fluorination reactions. The azetidine ring is then constructed through a series of cyclization reactions, and the final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the azetidine ring can provide structural rigidity. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide
  • N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine
  • N-[2-(cyclopenten-1-yl)ethyl]-1,1-dioxothietan-3-amine

Uniqueness

N-[2-(cyclopenten-1-yl)ethyl]-3-fluoroazetidine-1-carboxamide is unique due to the presence of the fluoroazetidine ring, which is less common in similar compounds. This structural feature can impart distinct chemical and biological properties, such as increased stability and enhanced binding interactions. Additionally, the combination of the cyclopentene and azetidine rings provides a unique scaffold that can be exploited for the development of new materials and pharmaceuticals.

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